1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride
Description
1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride is a piperidine derivative featuring a benzyl group substituted with a chlorine atom at the meta position. This compound is part of a broader class of piperidinylamine derivatives, which are frequently explored in medicinal chemistry for their neuroprotective, anti-cholinesterase, and receptor-binding properties. The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies. Structural modifications to the benzyl group or piperidine ring significantly influence its biological activity and physicochemical properties .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]piperidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.ClH/c13-11-3-1-2-10(8-11)9-15-6-4-12(14)5-7-15;/h1-3,8,12H,4-7,9,14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKIPPGETZALHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC(=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane.
Introduction of the 3-Chlorobenzyl Group: The 3-chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the piperidine ring reacts with 3-chlorobenzyl chloride under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the 3-chlorobenzyl group to a benzyl group.
Substitution: The amine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
IUPAC Name: 1-[(3-chlorobenzyl)piperidin-4-yl]amine hydrochloride
CAS Number: 1261233-92-4
Molecular Formula: C12H16ClN2·HCl
Molecular Weight: 273.19 g/mol
The compound features a piperidine ring with a chlorobenzyl substituent at the 3-position, which influences its chemical reactivity and biological activity.
Medicinal Chemistry
1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride is primarily studied for its potential therapeutic effects. Research indicates that it may have applications in treating various neurological disorders due to its ability to interact with neurotransmitter systems.
Case Study:
A study published in the Journal of Medicinal Chemistry investigated the compound's effects on serotonin receptors, showing promising results in modulating serotonin levels, which could lead to new treatments for depression and anxiety disorders.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of other biologically active molecules. Its unique structure allows for various functional group modifications, making it a versatile building block in organic synthesis.
Table: Synthetic Routes for Derivatives of 1-(3-Chloro-benzyl)-piperidin-4-ylamine
| Reaction Type | Example Product | Conditions |
|---|---|---|
| Nucleophilic Substitution | 1-(3-Fluorobenzyl)-piperidin-4-ylamine | Base: NaOH; Solvent: DMF |
| Reduction | 1-(3-Chlorobenzyl)-piperidine | Reagent: LiAlH4; Solvent: Ether |
| Oxidation | N-Oxide derivative | Reagent: H2O2; Temperature: RT |
Research has shown that this compound exhibits significant biological activities, including anti-inflammatory and analgesic properties. Studies have focused on its mechanism of action at the cellular level.
Case Study:
In vitro studies demonstrated that this compound inhibits the production of pro-inflammatory cytokines in macrophages, suggesting its potential use as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the 3-chlorobenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Positional Isomers: Meta vs. Para Chlorine Substitution
1-(4-Chloro-benzyl)-piperidin-4-amine hydrochloride (CAS: 1158497-67-6):
- The chlorine substituent is at the para position on the benzyl ring.
- Impact : Para-substituted analogs often exhibit altered binding affinities due to steric and electronic effects. For example, para-substitution may enhance interactions with flat aromatic regions in enzyme active sites compared to meta-substitution .
- Molecular Weight : 261.19 g/mol (hydrochloride salt) .
Piperidine Ring Modifications: Amine Position
- 1-(4-Chloro-benzyl)-piperidin-3-ylamine hydrochloride (CAS: 1261233-87-7):
- The amine group is at the 3-position of the piperidine ring.
- Impact : Shifting the amine group alters hydrogen-bonding capabilities and basicity, which can affect receptor interactions. For instance, 3-ylamine derivatives may show reduced affinity for acetylcholine receptors compared to 4-ylamine analogs .
Substitution on the Benzyl Group: Heterocyclic vs. Aromatic Rings
- 1-(6-Chloro-pyridazin-3-yl)-piperidin-4-ylamine hydrochloride: Replaces the benzyl group with a pyridazine ring.
1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ylamine dihydrochloride (CAS: 1185312-10-0):
Alkyl Chain Extensions
- 1-[1-(3-Chloro-phenyl)-ethyl]-piperidin-4-ylamine hydrochloride (CAS: 71825-24-6): Incorporates an ethyl spacer between the aromatic ring and piperidine. However, this may also lead to higher off-target binding . Molecular Weight: 275.22 g/mol .
Physicochemical and Pharmacological Data Comparison
Biological Activity
1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables for clarity.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a 3-chloro-benzyl group. Its molecular formula is CHClN·HCl, indicating it exists as a hydrochloride salt. The presence of the chlorine atom enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The following mechanisms have been proposed:
- Receptor Binding : It may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
- Enzyme Modulation : The compound can inhibit or activate enzymes involved in critical biochemical processes, potentially affecting cell proliferation and survival.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In a study involving human cancer cell lines, it demonstrated significant cytotoxic effects:
| Cell Line | IC (µM) |
|---|---|
| HCT116 (Colon) | 1.5 |
| MCF7 (Breast) | 2.0 |
| A549 (Lung) | 3.5 |
These findings suggest that the compound may inhibit tumor growth by inducing apoptosis or disrupting cell cycle progression.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated that this compound effectively inhibited bacterial growth and could serve as a lead compound for developing new antibiotics .
- Antitumor Activity Investigation : In another study focusing on the anticancer potential of piperidine derivatives, this compound was shown to significantly reduce the viability of HCT116 cells in a dose-dependent manner, highlighting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored to optimize its biological activity:
- Chlorine Substitution : The presence of the chlorine atom at the benzyl position is crucial for enhancing binding affinity to target receptors.
- Piperidine Ring Modifications : Variations in the piperidine ring structure can lead to changes in potency and selectivity against specific biological targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, piperidin-4-ylamine derivatives are often prepared by reacting 4-aminopiperidine with substituted benzyl halides in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 60–80°C . Optimization of stoichiometry, temperature, and reaction time is critical. Post-synthesis, acidification with HCl yields the hydrochloride salt. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is recommended to achieve >95% purity .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation. Safety data for analogous piperidine hydrochlorides indicate stability for ≥12 months under these conditions . Always use a desiccator during weighing and handle in a fume hood with PPE (gloves, lab coat, goggles) to minimize inhalation or dermal exposure .
Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm benzyl and piperidine proton environments (e.g., δ 3.5–4.5 ppm for piperidine NH and CH₂ groups) .
- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient elution) to assess purity (>98% target). Retention times for similar compounds range 8–12 min .
- Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion peaks (e.g., [M+H]⁺ expected at ~270 m/z for the free base) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurity profiles. Perform orthogonal assays (e.g., functional cell-based vs. biochemical assays) and validate purity via elemental analysis or LC-MS. For example, if a study reports conflicting IC₅₀ values for kinase inhibition, replicate experiments using standardized protocols (e.g., ATP concentration, incubation time) and compare with structurally similar controls (e.g., 1-benzyl-piperidine derivatives) .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Solubility : Test co-solvents (e.g., PEG-400, DMSO) or formulate as a nanocrystal suspension. For hydrochloride salts, aqueous solubility is typically >10 mg/mL at pH 3–4 .
- Bioavailability : Conduct pharmacokinetic profiling in rodent models. Administer via oral gavage (5–10 mg/kg in 0.5% methylcellulose) and measure plasma concentrations using LC-MS/MS. Adjust formulations (e.g., lipid nanoparticles) if bioavailability is <20% .
Q. How can computational modeling predict interactions between this compound and target proteins (e.g., GPCRs)?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding to receptors like σ-1 or histamine H₃. Key steps:
Prepare the protein structure (PDB ID: e.g., 7DHW for σ-1) by removing water and adding hydrogens.
Generate ligand conformers (Open Babel) and dock using a grid centered on the orthosteric site.
Analyze binding poses for hydrogen bonds (e.g., piperidine NH with Asp126) and hydrophobic interactions (chlorobenzyl group with Phe144) .
Q. What experimental designs mitigate risks when studying novel derivatives of this compound?
- Methodological Answer : Employ a tiered approach:
- Tier 1 : Screen derivatives in high-throughput assays (e.g., fluorescence polarization for target engagement).
- Tier 2 : Validate hits in dose-response studies (IC₅₀/EC₅₀ determination) with triplicate replicates.
- Tier 3 : Assess cytotoxicity (MTT assay) and selectivity (kinase profiling panels) to prioritize lead candidates .
Data Interpretation & Safety
Q. How should researchers interpret conflicting thermal analysis (DSC/TGA) data for this compound?
- Methodological Answer : DSC endotherms near 170°C may indicate melting with decomposition (observed in analogous piperidine hydrochlorides). Compare with TGA to distinguish melting (mass loss <5%) from degradation (mass loss >10%). Re-run samples under inert gas (N₂) to exclude oxidative effects .
Q. What are the best practices for ensuring reproducibility in synthetic protocols?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
